molecular formula C11H9ClF3NO4 B018188 Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate CAS No. 447438-06-4

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate

Cat. No.: B018188
CAS No.: 447438-06-4
M. Wt: 311.64 g/mol
InChI Key: HEXVTXQYKCOVAT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate (CAS: 447438-06-4) is a benzoate ester derivative featuring a trifluoroacetamido group at the 4-position, a methoxy group at the 2-position, and a chlorine substituent at the 5-position of the benzene ring. Its molecular formula is C₁₁H₉ClF₃NO₄, with a molecular weight of 319.65 g/mol.

Properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO4/c1-19-8-4-7(16-10(18)11(13,14)15)6(12)3-5(8)9(17)20-2/h3-4H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXVTXQYKCOVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598183
Record name Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447438-06-4
Record name Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification and Trifluoroacetylation

The most cited method involves 5-chloro-2-methoxybenzoic acid as the starting material. Reacting this compound with trifluoroacetic anhydride (TFAA) and methanol in the presence of a catalyst yields the target compound. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the benzoic acid is esterified by methanol, while the amino group (introduced via prior amidation) undergoes trifluoroacetylation.

Key conditions include:

  • Molar ratio : 1:1.2 (benzoic acid to TFAA)

  • Catalyst : p-Toluenesulfonic acid (PTSA) or sulfuric acid

  • Temperature : 60–80°C under reflux

  • Reaction time : 6–8 hours

This method achieves yields of 68–75% but requires careful control of moisture to avoid hydrolysis of the trifluoroacetamide group.

Sequential Chlorination and Methoxylation

An alternative route starts with methyl 4-amino-2-methoxybenzoate , which undergoes chlorination using iodobenzene dichloride (PhICl₂) in anhydrous tetrahydrofuran (THF). The chlorinated intermediate is then treated with TFAA to introduce the trifluoroacetamido group.

Critical steps :

  • Chlorination :

    Methyl 4-amino-2-methoxybenzoate+PhICl2Methyl 5-chloro-4-amino-2-methoxybenzoate\text{Methyl 4-amino-2-methoxybenzoate} + \text{PhICl}_2 \rightarrow \text{Methyl 5-chloro-4-amino-2-methoxybenzoate}

    Conditions: 0–5°C, 4–6 hours, yielding 72% pure product.

  • Trifluoroacetylation :

    Methyl 5-chloro-4-amino-2-methoxybenzoate+TFAATarget compound\text{Methyl 5-chloro-4-amino-2-methoxybenzoate} + \text{TFAA} \rightarrow \text{Target compound}

    Solvent: Dichloromethane (DCM), room temperature, 2 hours.

Industrial-Scale Synthesis and Optimization

Catalyst Selection and Solvent Systems

Industrial protocols prioritize cost-effective catalysts and recyclable solvents . For example, using zeolite-based catalysts in esterification reduces side reactions (e.g., demethylation) and improves yields to 82% . Solvents like ethyl acetate or toluene are preferred over THF due to lower toxicity and easier recovery.

Process Intensification Techniques

  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to 45 minutes while maintaining yields.

  • Continuous-flow systems : Enhance safety during chlorination by minimizing exposure to hazardous reagents like PhICl₂.

Comparative Analysis of Preparation Methods

Parameter Direct Esterification Sequential Chlorination
Starting Material5-Chloro-2-methoxybenzoic acidMethyl 4-amino-2-methoxybenzoate
Key ReagentTFAAPhICl₂
Yield68–75%70–72%
Reaction Time6–8 hours6–8 hours (total)
ScalabilityHighModerate
Cost$$$$$

Table 1: Comparison of synthetic routes for this compound.

Side Reactions and Mitigation Strategies

Hydrolysis of Trifluoroacetamide Group

The trifluoroacetamide moiety is prone to hydrolysis under acidic or aqueous conditions. To mitigate this:

  • Use anhydrous solvents (e.g., DCM, THF).

  • Add molecular sieves to absorb residual moisture.

Over-Chlorination

Excess chlorinating agents like PhICl₂ can lead to di- or tri-chlorinated byproducts. Strategies include:

  • Stoichiometric control : Maintain a 1:1 molar ratio of substrate to PhICl₂.

  • Low-temperature reactions : Conduct chlorination at 0–5°C to suppress side reactions.

Recent Advances in Green Synthesis

Solvent-Free Esterification

Recent studies demonstrate that neat conditions (no solvent) with biocatalysts (e.g., lipases) achieve 80% yields while reducing waste.

Photocatalytic Chlorination

Visible-light-mediated chlorination using anthraquinone catalysts eliminates the need for toxic chlorinating agents like PhICl₂, though yields remain modest (55–60%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its ester group, substituent positions, or functional groups. Below is a detailed comparison with three closely related derivatives:

Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6)

  • Molecular Formula: C₁₁H₁₂ClNO₄
  • Key Differences: The trifluoroacetamido group (-NHCOCF₃) in the target compound is replaced with an acetamido group (-NHCOCH₃). This analog is listed as a metoclopramide-related impurity, indicating its relevance in pharmaceutical quality control .

Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS: 1266193-22-9)

  • Molecular Formula : C₁₀H₁₀ClFO₃
  • Key Differences :
    • The methyl ester (-COOCH₃) is replaced with an ethyl ester (-COOCH₂CH₃), which may alter solubility and hydrolysis kinetics.
    • A fluorine atom replaces the trifluoroacetamido group at the 4-position, simplifying the substituent profile while retaining halogen-mediated electronic effects .

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron-methyl)

  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Key Differences :
    • A sulfonylurea bridge and triazine ring replace the trifluoroacetamido and chloro-methoxy substituents, shifting the compound’s application to herbicidal activity (as a sulfonylurea herbicide).
    • The ester group remains intact, but the core structure diverges significantly, emphasizing agrochemical utility over pharmaceutical intermediate roles .

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Substituents Potential Applications
Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate 447438-06-4 C₁₁H₉ClF₃NO₄ -Cl, -OCH₃, -NHCOCF₃ Synthetic intermediate
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4093-31-6 C₁₁H₁₂ClNO₄ -Cl, -OCH₃, -NHCOCH₃ Pharmaceutical impurity standard
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate 1266193-22-9 C₁₀H₁₀ClFO₃ -Cl, -F, -OCH₃, -COOCH₂CH₃ Intermediate for fluorinated drugs
Metsulfuron-methyl 74223-64-6 C₁₄H₁₅N₅O₆S -SO₂NHCONH-triazine, -COOCH₃ Herbicide

Research Findings and Implications

  • Trifluoroacetamido vs.
  • Ester Group Variations : Ethyl esters (e.g., CAS 1266193-22-9) may exhibit slower hydrolysis rates than methyl esters, impacting bioavailability in drug design .
  • Agrochemical vs. Pharmaceutical Roles : Structural divergence in sulfonylurea derivatives (e.g., metsulfuron-methyl) highlights the critical role of functional groups in determining application domains .

Notes

  • Structural Insights : The trifluoroacetamido group’s electron-withdrawing nature likely enhances the compound’s stability in acidic or oxidative environments, a trait valuable in synthetic chemistry .

Biological Activity

Methyl 5-chloro-2-methoxy-4-trifluoroacetamidobenzoate (CAS No. 447438-06-4) is a synthetic compound that has garnered interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₉ClF₃NO₄
  • Molecular Weight : 311.64 g/mol
  • Appearance : White solid
  • Melting Point : 78-80°C
  • Solubility : Soluble in chloroform

The biological activity of this compound is largely attributed to its functional groups, particularly the chloro and methoxy substituents. These groups influence the compound's interaction with biological targets:

  • Chloro Group : Acts as an electron-withdrawing group, enhancing the compound's lipophilicity and facilitating interactions with hydrophobic regions of proteins. This can lead to increased binding affinity to certain receptors or enzymes.
  • Methoxy Group : Provides electron-donating characteristics, which can stabilize interactions with electron-deficient sites on target proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against a range of bacterial strains. The presence of halogens often enhances the antimicrobial efficacy of organic compounds.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures have shown promise in cancer research, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Studies

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a moderate level of activity compared to standard antibiotics.

Anti-inflammatory Mechanisms

In vitro assays have shown that this compound can inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects, possibly through the inhibition of inducible nitric oxide synthase (iNOS).

Anticancer Activity

Research published in a pharmacological journal indicated that this compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.

Data Summary Table

PropertyValue
CAS Number447438-06-4
Molecular FormulaC₁₁H₉ClF₃NO₄
Molecular Weight311.64 g/mol
Melting Point78-80°C
SolubilityChloroform
Antimicrobial MIC32 µg/mL against S. aureus
Anti-inflammatory ActivityInhibition of NO production
Apoptosis InductionActivation of caspase pathways

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